3-iodo-1,10-Phenanthroline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUFZWHPTZIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C=C3C=C2)I)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for 3 Iodo 1,10 Phenanthroline
Regioselective Iodination Strategies of 1,10-Phenanthroline (B135089) Scaffolds
The regioselective functionalization of the 1,10-phenanthroline core, particularly at the electron-deficient 3- and 8-positions, presents a significant synthetic challenge. Direct electrophilic substitution is often difficult and can lead to a mixture of products. researchgate.net Consequently, specific methodologies have been developed to control the position of iodination.
Direct C-H iodination offers an atom-economical route to halogenated phenanthrolines, avoiding the need for pre-functionalized starting materials.
A notable method for the direct iodination of 1,10-phenanthroline and its derivatives utilizes tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net This metal-free approach allows for the regioselective C-H functionalization through the dual activation of molecular iodine and the heterocyclic substrate. researchgate.net This protocol has been successfully applied in the synthesis of key intermediates like 5,6-dibromo-3-iodo-1,10-phenanthroline. researchgate.netresearchgate.net The reaction is typically carried out by treating the phenanthroline substrate with iodine in the presence of TBHP.
Table 1: Tert-butyl Hydroperoxide-Mediated Iodination of 5,6-dibromo-1,10-phenanthroline
| Precursor | Reagents | Product | Yield | Reference |
| 5,6-dibromo-1,10-phenanthroline | I₂, tert-butyl hydroperoxide | 5,6-dibromo-3-iodo-1,10-phenanthroline | Not specified | researchgate.netresearchgate.net |
It is important to note that this reaction can sometimes produce the di-iodinated byproduct, 5,6-dibromo-3,8-diiodo-1,10-phenanthroline, which can be separated via column chromatography. researchgate.net
An alternative and often more controlled approach to obtaining 3-iodo-1,10-phenanthroline and its derivatives involves the use of pre-functionalized phenanthroline precursors. This strategy allows for the synthesis of complex, polyhalogenated structures.
The synthesis of 5,6-dibromo-3-iodo-1,10-phenanthroline serves as a key example of this approach. The process begins with the regioselective bromination of 1,10-phenanthroline to yield 5,6-dibromo-1,10-phenanthroline. researchgate.netresearchgate.net This intermediate is then subjected to the tert-butyl hydroperoxide-mediated iodination protocol as described previously to introduce an iodine atom at the 3-position. researchgate.netresearchgate.net A common byproduct in this reaction is the corresponding 3,8-diiodo derivative. researchgate.net
Table 2: Synthesis of 5,6-dibromo-3-iodo-1,10-phenanthroline
| Starting Material | Reaction Step | Reagents | Product | Reference |
| 1,10-Phenanthroline | Bromination | Br₂, H₂SO₄, HNO₃ | 5,6-dibromo-1,10-phenanthroline | researchgate.netresearchgate.net |
| 5,6-dibromo-1,10-phenanthroline | Iodination | I₂, tert-butyl hydroperoxide | 5,6-dibromo-3-iodo-1,10-phenanthroline | researchgate.netresearchgate.net |
The synthesis of 3,8-diiodo-1,10-phenanthroline can be achieved through various methods, often starting from the corresponding dibromo precursor, 3,8-dibromo-1,10-phenanthroline (B9566). While direct iodination of 1,10-phenanthroline can lead to mixtures, the functionalization of pre-halogenated phenanthrolines provides a more reliable route. For instance, 3,8-dibromo-1,10-phenanthroline can be synthesized and subsequently used in coupling reactions. researchgate.nettandfonline.com The conversion of the bromo groups to iodo groups can be accomplished through halogen exchange reactions, although specific high-yield procedures for this direct conversion are less commonly detailed in the provided literature. A more frequent application of 3,8-dibromo-1,10-phenanthroline is its use in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce other functional groups. researchgate.netnasa.govresearchgate.net
Derivatization from Pre-Functionalized 1,10-Phenanthroline Analogs
General Synthetic Approaches for Asymmetric and Differentially Substituted 1,10-Phenanthrolines
The synthesis of asymmetrically and differentially substituted 1,10-phenanthrolines is a field of active research, driven by the demand for tailored ligands in asymmetric catalysis. nih.gov While direct iodination of 1,10-phenanthroline can yield this compound, creating asymmetrically substituted derivatives often requires more sophisticated strategies. rsc.org
One of the classical and effective methods for constructing the phenanthroline skeleton is the Friedländer condensation . acs.org This approach involves the reaction of an 8-amino-7-quinolinecarbaldehyde with a ketone or aldehyde bearing a chiral center. acs.org This method has proven effective for synthesizing chiral alkyl-substituted phenanthrolines. acs.org For instance, the condensation of a chiral monoalkyl-substituted acetaldehyde (B116499) with 8-amino-7-quinolinecarbaldehyde can provide a direct route to chiral 3-alkyl-substituted phenanthrolines. acs.org
Another powerful strategy involves the Povarov reaction , which is an inverse-demand aza-Diels-Alder reaction. This method allows for the synthesis of substituted 8-aminoquinolines and phenanthrolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. researchgate.net The ability to introduce substituents in the α-position to the nitrogen atom makes this a valuable tool for creating diverse phenanthroline structures. researchgate.net
Furthermore, the direct functionalization of the C2 and C9 positions of the 1,10-phenanthroline core can be achieved by reacting with alkyl- or aryllithium reagents. This approach allows for the one-pot synthesis of asymmetrically disubstituted phenanthrolines. researchgate.net
Post-Synthetic Modification Techniques on Halo-1,10-Phenanthrolines
The presence of a halogen atom, such as in this compound, provides a versatile handle for a wide array of post-synthetic modifications. These modifications are crucial for diversifying the ligand's structure and tuning its electronic and steric properties.
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For halo-1,10-phenanthrolines, these reactions enable the introduction of various aryl, alkyl, and alkynyl groups.
The Suzuki coupling reaction is a widely used method for creating C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. researchgate.net This reaction has been successfully applied to synthesize aryl-substituted 1,10-phenanthrolines from halogeno-1,10-phenanthrolines and substituted areneboronic acids. researchgate.net Both diiodo- and dichloro-1,10-phenanthrolines have been shown to be effective substrates, yielding the desired products in good yields. researchgate.net A stepwise approach can also be employed to create unsymmetrically substituted phenanthrolines. researchgate.net
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed reaction. wikidoc.org This method has been utilized in the synthesis of phenanthroline derivatives. wikidoc.org For instance, this compound can be coupled with various terminal alkynes to introduce alkynyl functionalities. researchgate.net These reactions are typically carried out in the presence of a palladium catalyst, often with a copper co-catalyst, although copper-free versions have also been developed. researchgate.netnih.gov
A protocol for the nickel-catalyzed Sonogashira coupling of terminal alkynes and aryl iodides has also been established, using 1,10-phenanthroline as a ligand. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halo-Phenanthrolines
| Reaction Type | Halo-Phenanthroline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki | 2,9-Dichloro-1,10-phenanthroline | Substituted areneboronic acid | Pd(0) | Diaryl-substituted 1,10-phenanthroline | researchgate.net |
| Suzuki | 3,8-Dibromo-1,10-phenanthroline | 3,5-Diethynylheptyloxybenzene | Pd(0) | 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline | researchgate.net |
| Sonogashira | 3-Iodo-1H-indazole (protected) | Terminal alkyne | Pd(PPh₃)₄/CuI | 3-Alkynyl-1H-indazole | researchgate.net |
| Sonogashira | Aryl iodide | Terminal alkyne | NiCl₂/1,10-phenanthroline | Diaryl alkyne | nih.gov |
While copper is often used as a co-catalyst in Sonogashira reactions, its presence can sometimes lead to undesirable side reactions, such as the homocoupling of terminal alkynes. acs.org This has spurred the development of copper-free Sonogashira coupling methods. nih.gov These reactions still rely on a palladium catalyst but avoid the use of a copper co-catalyst. acs.org
Furthermore, iron-catalyzed Sonogashira-type coupling reactions have emerged as a more environmentally friendly alternative. rsc.orgbeilstein-journals.org These reactions can be carried out in water under aerobic conditions, using a catalytic system composed of iron(III) chloride and 1,10-phenanthroline as a ligand. beilstein-journals.org This methodology has been successfully applied to a range of aryl iodides and terminal alkynes. beilstein-journals.org
The ability to selectively functionalize specific carbon-halogen bonds is crucial for creating complex and highly tailored ligands. In the context of 1,10-phenanthroline, regioselective functionalization allows for precise control over the ligand's architecture.
Direct C-H bond functionalization is a powerful strategy for introducing new substituents onto the phenanthroline core. mdpi.com For instance, the use of directing groups can guide the regioselective arylation of specific C-H bonds. researchgate.net The N-oxide of 1,10-phenanthroline can be used to direct arylation to the C5 and C7 positions. mdpi.com Copper-catalyzed C-H amination of phenol (B47542) derivatives has also been achieved with the assistance of a phenanthroline-based bidentate auxiliary. acs.org
In the case of di- or poly-halogenated phenanthrolines, the differential reactivity of the C-X bonds can be exploited. For example, in a molecule containing both chloro and iodo substituents, the more reactive C-I bond can be selectively functionalized, leaving the C-Cl bond intact for subsequent reactions. This stepwise approach allows for the introduction of two different functional groups in a controlled manner. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions
Methodologies for Analytical Verification of Synthesized Derivatives
A suite of analytical techniques is employed to confirm the successful synthesis and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental tool for elucidating the structure of the synthesized compounds. acs.org The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. rsc.org
Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the exact mass of the synthesized molecule, confirming its elemental composition. mdpi.comrsc.org
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by detecting the vibrations of chemical bonds. rsc.org
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the synthesized compounds and to separate mixtures. nih.gov HPLC coupled with mass spectrometry (HPLC-MS) is a particularly powerful technique for identifying impurities. nih.gov
Spectrophotometric methods , including UV-Vis spectroscopy, are often used to study the electronic properties of the phenanthroline derivatives and their metal complexes. ijpsjournal.com These methods are also valuable for quantitative analysis. researchgate.net
Coordination Chemistry of 3 Iodo 1,10 Phenanthroline As a Ligand
Principles of Metal-1,10-Phenanthroline Coordination and Stability
1,10-Phenanthroline (B135089) (phen) is a classic bidentate ligand renowned for its ability to form stable complexes with a wide array of transition metals. wikipedia.org Its rigid, planar structure pre-organizes the two nitrogen donor atoms for chelation, an entropically favorable arrangement that facilitates rapid complex formation. ijaar.org This inherent stability makes the phenanthroline scaffold a robust platform for constructing complex coordination compounds. The interaction primarily involves the formation of σ-bonds between the metal ion and the nitrogen atoms of the ligand. ijaar.org
The coordination properties of the phenanthroline core can be systematically tuned by introducing substituents onto its aromatic rings. The position and nature of these substituents can profoundly impact the electronic properties, steric environment, and ultimate stability of the resulting metal complexes. wikipedia.orgnih.gov
Substituents can be broadly categorized based on their effects:
Electron-donating groups (e.g., alkyl groups) increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and σ-donating ability. This generally leads to stronger metal-ligand bonds.
Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the electron density on the nitrogen atoms. This reduces the ligand's basicity, which can influence the stability and redox properties of the metal complex.
Steric hindrance is another critical factor. Bulky substituents placed near the coordination sites (the 2 and 9 positions) can sterically shield the metal center, potentially limiting the number of ligands that can coordinate or favoring specific geometries like tetrahedral over octahedral. wikipedia.org Substituents at other positions, such as the 3-position, generally exert less steric hindrance.
These modifications allow for the fine-tuning of the photophysical and electrochemical properties of the metal complexes, which is crucial for applications in catalysis, sensing, and materials science. chim.itcore.ac.uk
The introduction of an iodine atom at the 3-position of the 1,10-phenanthroline ring imparts specific electronic and steric characteristics to the ligand.
Electronic Effects : Iodine is an electronegative halogen and thus acts as an electron-withdrawing group through the inductive effect. This effect reduces the electron density across the phenanthroline system, including the nitrogen donor atoms. Consequently, 3-iodo-1,10-phenanthroline is a weaker σ-donor compared to the unsubstituted phenanthroline. This modification can alter the redox potential of the metal center and influence the energy of metal-to-ligand charge transfer (MLCT) bands in the complex's electronic spectrum. chim.it
Steric Effects : While not as sterically demanding as substituents at the 2 or 9 positions, the iodine atom at the 3-position does introduce some steric bulk. evitachem.com This can influence the packing of ligands around the metal center in the crystal lattice and may slightly distort the ideal geometry of the complex. However, this steric hindrance is generally not significant enough to prevent the formation of typical octahedral or square planar complexes. evitachem.com The planar structure of the phenanthroline core is maintained, which is essential for effective coordination. evitachem.com
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand itself can be synthesized by the direct iodination of 1,10-phenanthroline using iodine in the presence of an oxidizing agent like tert-butyl hydroperoxide. chim.itevitachem.com The resulting complex can then be isolated as a precipitate, often by the addition of a counter-ion. nih.gov
For instance, a general procedure for synthesizing an iron(III) complex involves dissolving ferric chloride and the phenanthroline ligand separately in a solvent, followed by mixing the solutions. The resulting colored precipitate can be filtered, dried, and recrystallized. ijaar.orgnih.gov
Like its parent compound, this compound can form both homoleptic and heteroleptic complexes.
Homoleptic Complexes : These are coordination compounds where all ligands attached to the central metal ion are identical. An example would be a complex with the general formula [M(3-iodo-phen)n]x+, such as tris(this compound)iron(II), [Fe(3-iodo-phen)3]2+. wikipedia.org
Heteroleptic Complexes : These complexes contain more than one type of ligand coordinated to the metal center. This compound can be used alongside other ligands, such as bipyridine, chloride, or cyanide, to create mixed-ligand complexes. chim.it An example would be [Ru(bpy)2(3-iodo-phen)]2+. The synthesis of heteroleptic complexes often requires sequential addition of the ligands to control the final product.
The coordination of this compound to a metal center can be confirmed and studied using various spectroscopic techniques.
| Technique | Spectroscopic Signature | Interpretation |
| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the C=N and C=C bonds within the phenanthroline ring to higher wavenumbers. | Coordination of the nitrogen atoms to the metal center restricts the ring's vibrational modes, causing a shift in the absorption bands. ijaar.orgmdpi.com |
| UV-Visible (UV-Vis) Spectroscopy | A shift in the wavelength of maximum absorption (λmax). Appearance of new absorption bands. | The π → π* transitions within the ligand are altered upon complexation. New bands, often in the visible region, correspond to metal-to-ligand charge transfer (MLCT) transitions. ijaar.orgdergipark.org.tr |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Downfield shifts of the proton signals of the phenanthroline ring. | The coordination to a metal ion deshields the protons on the aromatic ring, causing their resonance signals to shift to a higher frequency in the ¹H NMR spectrum. nih.gov |
These spectroscopic methods are essential for confirming the successful synthesis of the complex and for probing the electronic structure of the metal-ligand bond.
Specific Metal Centers and Complex Architectures Utilizing this compound
While this compound is a valuable synthetic intermediate, particularly for creating more complex ligands via cross-coupling reactions, detailed structural and characterization studies of its simple coordination complexes are not as widespread as for other substituted phenanthrolines. chim.it However, based on the well-established chemistry of related ligands, it is expected to form stable complexes with a variety of metal centers.
Ruthenium (Ru) and Iridium (Ir) : These metals are known to form highly stable octahedral complexes with phenanthroline ligands, such as [Ru(phen)3]2+ and [Ir(phen)3]3+. nih.govrsc.orgresearchgate.net It is anticipated that this compound would form analogous heteroleptic complexes like [Ru(bpy)2(3-iodo-phen)]2+, which would be of interest for applications in photochemistry and sensing.
Iron (Fe) : Iron forms well-known complexes like ferroin, [Fe(phen)3]2+. wikipedia.org The 3-iodo derivative is expected to form similar tris-chelate complexes, [Fe(3-iodo-phen)3]2+/3+, whose redox and stability properties would be modulated by the electronic influence of the iodine atoms. nih.govmdpi.com
Copper (Cu) : Copper(I) and Copper(II) readily form complexes with phenanthroline. nih.govacs.org Depending on the steric bulk of other ligands and the oxidation state, geometries can range from tetrahedral for Cu(I) to square planar or distorted octahedral for Cu(II). The 3-iodo-phenanthroline ligand would be suitable for forming such complexes, which have applications in catalysis and as antimicrobial agents. nih.govacs.org
The primary utility of the 3-iodo-phenanthroline ligand in documented research is often as a building block. The carbon-iodine bond is a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the attachment of other functional groups to the phenanthroline skeleton after it has been coordinated to a metal center, or before complexation. chim.it This makes it a key precursor for constructing more elaborate, multifunctional ligand systems.
Ruthenium-Based Coordination Systems
Ruthenium(II) polypyridyl complexes, particularly those involving 1,10-phenanthroline and its derivatives, are central to research in photochemistry, sensing, and catalysis. The synthesis of ruthenium complexes incorporating this compound can be achieved by reacting a suitable ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂] (where bpy is 2,2'-bipyridine), with the iodinated ligand.
The presence of the iodo-substituent on the phenanthroline ring can serve multiple purposes. Electronically, it can modulate the energy of the metal-to-ligand charge transfer (MLCT) bands, which is a key property in their photophysical applications. mdpi.com Furthermore, the carbon-iodine bond provides a reactive handle for post-complexation modification through reactions like palladium-catalyzed cross-coupling, allowing for the attachment of other functional groups. mdpi.com For instance, research on the related 3-bromo-1,10-phenanthroline (B1279025) has shown that it can be functionalized with polyamines, and this principle can be extended to the 3-iodo analogue to create sophisticated molecular sensors. mdpi.com
Table 1: Examples of Ruthenium(II) Complexes with Substituted Phenanthrolines and Their Characteristics (Note: Direct data for this compound complexes is limited; this table is illustrative of principles based on related structures.)
| Complex Type | Ancillary Ligands | Key Feature of Substituted Phen | Potential Application |
| [Ru(bpy)₂(3-I-phen)]²⁺ | 2,2'-bipyridine | Iodo-group for post-synthetic modification | Photosensitizers, Building Blocks |
| [Ru(phen)₂(3-I-phen)]²⁺ | 1,10-phenanthroline | Tuning of MLCT properties | Luminescent Probes |
| [Ru(bpy)₂(3-polyamine-phen)]²⁺ | 2,2'-bipyridine | Polyamine receptor site | Ion Sensing |
Platinum(II) Diimine Complexes
Platinum(II) complexes containing diimine ligands like 1,10-phenanthroline are of significant interest for their potential applications in materials science and as therapeutic agents. researchgate.net A complex featuring this compound would typically adopt a square planar geometry, characteristic of Pt(II) centers. The synthesis would involve reacting a platinum(II) precursor, such as K₂PtCl₄, with the this compound ligand.
The planar nature of the phenanthroline ligand is crucial for its interaction with biological macromolecules like DNA, often through intercalation. researchgate.net The iodo-substituent could influence these interactions through steric effects or by participating in halogen bonding with acceptor atoms on the biological target. While crystal structures of the parent complex, [PtI₂(phen)], have been resolved, where iodide ions act as ligands, specific studies on complexes with the 3-iodo-phenanthroline ligand itself are less common. nih.govnih.gov Nevertheless, the established principles of Pt(II)-diimine chemistry suggest that such a complex would exhibit rich photophysical properties and potential for biological activity.
Heterodinuclear Metal Complexes (e.g., Ru-Rh Systems)
Heterodinuclear complexes, which contain two different metal centers, are designed to combine the distinct properties of each metal, leading to materials with unique electronic, catalytic, or therapeutic capabilities. A common strategy for constructing such systems involves a bridging ligand that can coordinate to both metal ions. While specific examples of Ru-Rh systems with a this compound bridge are not prominent in the literature, the principles can be understood from related structures like Ru-Pt complexes. acs.orgnih.gov
In a hypothetical [(phen)₂Ru(μ-3-I-phen)RhCl₂]ⁿ⁺ complex, the this compound would act as an ancillary, non-bridging ligand. A different, suitable bridging ligand would be required to connect the two metal centers. The role of the this compound ligand would be to modulate the properties of the ruthenium center. The iodine atom could be used to fine-tune the electronic structure or to introduce specific intermolecular interactions for controlling the solid-state packing of the complex. The design of such complexes allows for the combination of the photophysical properties of a ruthenium center with the catalytic or therapeutic activity of a rhodium center.
Iron(II) Complexes in Molecular Switching Systems
Iron(II) complexes with N-donor ligands, particularly those with a [FeN₆] coordination sphere, are well-known for exhibiting spin crossover (SCO) behavior. researchgate.net This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. This property makes them attractive for applications in molecular switches and data storage.
The SCO properties of [Fe(phen)₃]²⁺-type complexes are highly sensitive to subtle changes in the ligand structure, as well as to the nature of the counter-anion and solvent molecules in the crystal lattice. nih.gov The introduction of a substituent on the phenanthroline ring can significantly alter the ligand field strength around the iron center and influence the intermolecular interactions that are crucial for the cooperativity of the spin transition.
The iodine atom in this compound would exert both steric and electronic effects. Its electron-withdrawing nature could stabilize the LS state, potentially increasing the spin transition temperature. Conversely, the steric bulk of the iodine atom could distort the coordination geometry, which might favor the HS state. Furthermore, the potential for the iodine atom to participate in halogen bonding could be exploited to create highly cooperative SCO systems where the spin transition is coupled to a structural phase transition.
Table 2: Factors Influencing Spin Crossover in Iron(II)-Phenanthroline Complexes
| Factor | Influence on Spin Crossover (SCO) |
| Ligand Substituent | Alters ligand field strength and steric environment. Electron-withdrawing groups can favor the low-spin state. |
| Counter-Anion | Affects crystal packing and intermolecular interactions (e.g., hydrogen bonding), influencing the cooperativity of the transition. |
| Solvent Molecules | Can stabilize one spin state over the other through interactions with the complex and influence the crystal lattice. |
| Intermolecular Interactions | Strong interactions like π-π stacking and halogen bonding can lead to more abrupt and cooperative spin transitions with hysteresis. |
Supramolecular Assembly and Extended Frameworks
The ability of this compound to direct the formation of ordered, extended structures is one of its most compelling features. Beyond its role as a simple chelating ligand, it acts as a building block for complex supramolecular architectures and functional materials like coordination polymers and metal-organic frameworks (MOFs).
Self-Assembly Principles in Coordination Polymers
Coordination polymers are formed through the self-assembly of metal ions and organic ligands into one-, two-, or three-dimensional networks. nih.gov The final structure is dictated by the coordination geometry of the metal ion and the functionality of the organic linker. In addition to the primary metal-ligand coordination bonds, weaker non-covalent interactions play a critical role in organizing the polymer chains into a final, stable crystal lattice.
Integration into Metal-Organic Frameworks (MOFs) for Functional Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. bucea.edu.cn Their high surface areas, tunable pore sizes, and functionalizable nature make them promising for applications in gas storage, separation, catalysis, and sensing.
1,10-Phenanthroline and its derivatives can be incorporated into MOFs either as a primary linker or as an ancillary ligand that modulates the properties of the framework. bucea.edu.cnresearchgate.net Integrating this compound into a MOF structure offers several advantages. The iodine atom can be used to functionalize the pores of the MOF, creating specific binding sites for guest molecules. The presence of the halogen can also enhance the catalytic activity of the framework or impart specific photophysical properties. Furthermore, the C-I bond can serve as a point for post-synthetic modification, allowing for the grafting of additional functionalities onto the MOF after its initial synthesis. This approach enables the creation of highly complex, multifunctional materials with tailored properties for specific applications.
Applications of 3 Iodo 1,10 Phenanthroline in Advanced Chemical Systems
Catalytic Applications in Chemical Transformations
The 1,10-phenanthroline (B135089) ligand and its derivatives are integral to the development of catalysts for a variety of chemical transformations, owing to their ability to form stable and redox-active complexes with transition metals. researchgate.net The 3-iodo derivative is particularly valuable as a precursor for creating sophisticated catalytic systems.
Photocatalysis utilizes light to drive chemical reactions, and complexes based on 1,10-phenanthroline are frequently employed as photosensitizers, particularly with metals like ruthenium(II) and iridium(III). rsc.org These complexes can absorb visible light and initiate electron transfer processes, making them suitable for a range of photocatalytic applications. chemicalbook.com
While direct studies on 3-iodo-1,10-phenanthroline for NAD+ (nicotinamide adenine (B156593) dinucleotide) reduction are not prominent, the broader class of phenanthroline-metal complexes is highly relevant. These complexes are known to mediate visible-light-driven redox processes, including the regeneration of cofactors like NADH from NAD+. The fundamental mechanism involves the photoexcited metal complex acting as a reducing agent. For example, systems involving phenanthroline complexes can be designed to facilitate the two-electron reduction of NAD+, a critical step in many biological and synthetic chemical processes. The ability to modify the phenanthroline ligand at the 3-position allows for the fine-tuning of the photophysical and electrochemical properties of the resulting metal complex, which is essential for optimizing catalytic efficiency in processes like NAD+ reduction.
A key design principle in modern photocatalysis is the modular assembly of functional components, and this compound is an exemplary building block for this purpose. rsc.orgresearchgate.net The carbon-iodine bond provides a reactive site for cross-coupling reactions, allowing for the covalent attachment of other chemical moieties.
Key design principles involving this compound include:
Synthetic Versatility : The iodo group serves as a "handle" for well-established C-C bond-forming reactions, such as the Sonogashira coupling. This enables the straightforward linkage of the phenanthroline core to other functional groups, such as chromophores (to enhance light absorption) or catalytic centers. A related compound, 3-ethynyl- mdpi.comresearchgate.netphenanthroline, can be coupled with 1,4-diiodobenzene (B128391) using a palladium catalyst in a Sonogashira reaction, illustrating the synthetic accessibility of such modular systems. mdpi.com
Tunability : By attaching different substituents via the iodo position, the electronic properties of the ligand can be systematically altered. This, in turn, modifies the absorption spectrum, excited-state lifetime, and redox potentials of the corresponding metal complex, allowing for the rational design of photocatalysts for specific applications.
Immobilization : The iodo-substituent can be used to anchor the phenanthroline ligand, and its subsequent metal complex, to solid supports. This is crucial for developing heterogeneous photocatalysts, which offer advantages in terms of catalyst separation and reusability.
Metal complexes containing phenanthroline ligands are effective redox catalysts for various organic transformations. For instance, tris(1,10-phenanthroline)osmium(III) complexes have been studied in the outer-sphere oxidation of phenols. nih.gov Similarly, iron(III) complexes with phenanthroline have been investigated in redox processes, where the phenanthroline ligand helps to stabilize the metal center. nih.gov
While specific studies detailing the use of this compound in this context are limited, its role as a precursor is critical. By modifying the 3-position, ligands can be designed to enhance catalytic activity or selectivity. For example, introducing electron-donating or withdrawing groups can modulate the redox potential of the metal center, influencing the rate and outcome of the catalytic cycle. Research on ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands has demonstrated high efficiency in the photocatalytic oxidation of sulfides to sulfoxides, achieving turnover numbers (TON) up to 1,000,000 for certain substrates. This highlights the potential for functionalized phenanthrolines in developing highly active redox catalysts.
| Catalyst System | Reaction | Substrate | Turnover Number (TON) |
|---|---|---|---|
| Ruthenium(II) complex with phosphonate-substituted phenanthroline | Sulfide Oxidation | 4-methoxythioanisole | up to 1,000,000 |
| Ruthenium(II) complex with phosphonate-substituted phenanthroline | Water Oxidation | Water | 140 |
The activation and reduction of carbon dioxide (CO2) is a critical area of catalysis research. Rhenium(I) complexes bearing phenanthroline-based ligands have been successfully employed as photocatalysts for the reduction of CO2 to formic acid. nih.gov In one study, a [Re(CO)3(phen-NN)Cl] complex, where phen-NN is a phenanthroline ligand functionalized with a naphthalimide unit, achieved a high turnover number of 533 and a turnover frequency of 356 h⁻¹ when used with a sacrificial donor. nih.gov
The this compound molecule is an ideal starting point for creating such sophisticated ligands. The iodo-group allows for the attachment of specific functionalities designed to enhance CO2 binding or improve the light-harvesting properties of the final complex.
For heterogeneous catalysis, phenanthroline derivatives can be incorporated into solid supports. For example, phenanthroline-based porous organic polymers have been used to support palladium catalysts for alkoxycarbonylation reactions of aryl iodides. bwise.kr Such heterogenized systems offer enhanced stability and recyclability. Transition metal complexes with phenanthroline ligands have also been investigated as electrocatalysts for the hydrogen evolution reaction (HER), a key process in clean energy systems. electrochemsci.org
Photocatalysis
Sensors and Sensing Platforms
The 1,10-phenanthroline scaffold is a cornerstone in the design of chemical sensors, primarily due to its excellent metal ion coordination properties. chemicalbook.com When it binds to a metal ion, the photophysical properties of the system often change, leading to a detectable signal, such as a change in color or fluorescence. researchgate.net
The utility of this compound in this field lies in its capacity to be functionalized to create highly specific and sensitive sensor molecules. The iodo-substituent can be replaced with various groups to construct:
Fluorogenic/Chromogenic Probes : By attaching a fluorophore or chromophore, a sensor can be designed where metal binding at the phenanthroline site modulates the emission or absorption properties of the appended signaling unit.
Analyte-Specific Receptors : The iodo position can be used to link the phenanthroline core to a specific receptor for a target analyte, creating a multi-component sensor system.
Immobilized Sensors : Similar to catalysis, the iodo group can be used to attach the sensor molecule to a solid surface, such as a polymer or glass slide, to create a sensing device. mdpi.com
For example, phenanthroline-based Schiff base sensors have been developed for the selective detection of Hg²⁺ ions in various water sources, with detection limits in the parts-per-billion (ppb) range. researchgate.net Another application involves using the fluorescence quenching of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) complexes to detect oxygen, a principle that has been applied to monitor microbial growth in pharmaceutical products. Chemiluminescent flow-through sensors based on molecularly imprinted polymers containing a phenanthroline-copper(II) complex have also been designed for the specific detection of 1,10-phenanthroline itself. rsc.org
| Sensor Type | Target Analyte | Principle | Reported Performance |
|---|---|---|---|
| Phenanthroline-based Schiff base | Hg²⁺ | Fluorescence 'on-off' response | Detection Limit: 21.71 ppb researchgate.net |
| tris(4,7-Diphenyl-1,10-phenanthroline)ruthenium(II) | Oxygen | Fluorescence quenching | Real-time monitoring of microbial metabolism |
| Molecularly Imprinted Polymer with Phenanthroline-Cu(II) | 1,10-Phenanthroline | Chemiluminescence | Selective flow-through sensing rsc.org |
Development of Chemo- and Biosensors based on Phenanthroline Ligands
The 1,10-phenanthroline framework is a cornerstone in the design of chemosensors due to its exceptional ability to coordinate with metal ions. alfachemic.com Functionalization at positions like the 3-position allows for the attachment of chromophores or fluorophores, creating sensors that signal the presence of specific analytes through optical changes. researchgate.net The derivatization of the phenanthroline core leads to a library of compounds that can act as sensors for various cations and anions relevant to biological and environmental systems. researchgate.net
For instance, sensors based on the phenanthroline scaffold have been developed for the highly selective and rapid detection of iron (Fe²⁺) ions. acs.org In one such system, a cellulose-based polymer chemically bonded to a phenanthroline derivative was synthesized. This sensor exhibited a distinct colorimetric and fluorescent response upon binding Fe²⁺, allowing for visual detection at parts-per-billion (ppb) levels. acs.org Similarly, phenanthroline-based nanomaterials have been engineered for the fluorescent detection of zinc (Zn²⁺) ions in aqueous solutions, highlighting the platform's versatility. nih.gov The this compound molecule is an ideal starting material for creating such sensors, as the iodine atom can be readily replaced with more complex signaling units via established synthetic protocols. evitachem.com
Mechanisms of Ion and Small Molecule Detection
The detection mechanism of phenanthroline-based sensors is rooted in the principles of coordination chemistry. researchgate.net The two nitrogen atoms of the phenanthroline ring form a stable chelate complex with a target metal ion. alfachemic.com This binding event perturbs the electronic energy levels of the conjugated phenanthroline system. researchgate.net
This perturbation leads to measurable changes in the molecule's photophysical properties, such as a shift in its UV-visible absorption spectrum (colorimetric sensing) or a change in its fluorescence intensity or wavelength (fluorometric sensing). researchgate.net For example, when a phenanthroline-based sensor binds to Fe²⁺, the formation of the [Fe(phen)₃]²⁺ complex or a related structure results in an immediate color change to orange-red and quenching of fluorescence. acs.orgsemanticscholar.org The high specificity of these sensors arises from the unique electronic and steric interactions between the derivatized phenanthroline ligand and the target ion. nih.gov
| Target Ion | Sensor Type | Detection Method | Reported Detection Limit | Reference |
|---|---|---|---|---|
| Fe²⁺ | Cellulose-immobilized Phenanthroline | Visual (Colorimetric) | 50 ppb | acs.org |
| Fe²⁺ | Cellulose-immobilized Phenanthroline | Fluorescence | 2.6 ppb | acs.org |
| Fe²⁺ | Alginate/Pectin-immobilized Phenanthroline | Colorimetric | 0.446 mg L⁻¹ (446 ppb) | semanticscholar.orgresearchgate.net |
| Zn²⁺ | Hectorite-intercalated Phenanthroline | Fluorescence | Not specified | nih.gov |
Photoactive Materials and Optoelectronic Devices
The robust and electronically versatile 1,10-phenanthroline scaffold, when functionalized via its 3-iodo derivative, is integral to the development of sophisticated photoactive materials. These materials are designed to undergo reversible changes in their properties upon exposure to light, making them suitable for applications in optoelectronic devices and molecular machinery. nih.gov
Photoswitchable Systems
Photoswitchable systems are molecules that can be reversibly converted between two or more stable states by light. This property is harnessed to control other molecular functions, such as magnetic state or conductivity. Phenanthroline derivatives are excellent ligands for building such systems around a central metal ion. acs.org
A powerful strategy for creating photoswitchable materials involves integrating a photochromic unit, such as diarylethene, into a phenanthroline ligand. nih.gov The this compound is a key precursor for this, allowing the diarylethene moiety to be attached via synthetic methods like the Suzuki cross-coupling reaction. researchgate.net When coordinated to a metal center (e.g., Rhenium(I) or Iron(II)), the resulting complex's properties can be controlled by light. acs.orgresearchgate.net
Irradiation with UV light can induce a cyclization reaction in the diarylethene unit (switching from an "open" to a "closed" form). This change in the ligand's structure alters its electronic properties, which in turn affects the metal center. The process is often reversible using visible light. nih.govresearchgate.net This light-induced switching can modulate the complex's absorption, emission, or magnetic properties. figshare.com
Spin-crossover (SCO) complexes are a class of transition metal compounds that can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. aps.org Iron(II) complexes containing phenanthroline ligands, such as [Fe(phen)₂(NCS)₂], are classic examples of SCO compounds. aps.orgarxiv.org
By incorporating a photochromic diarylethene unit onto the phenanthroline ligand, it is possible to create a molecular photoswitch where light directly controls the spin state. This phenomenon is known as Light-Induced Spin Change (LD-LISC). nih.gov The photocyclization of the diarylethene unit alters the ligand field strength around the Fe(II) ion, stabilizing one spin state over the other. This allows for the reversible switching of the material's magnetic properties at a molecular level, a crucial feature for developing molecular memory or spintronic devices. acs.orgnih.gov
| System Type | Metal Center | Photochromic Unit | Switching Stimulus | Observed Effect | Reference |
|---|---|---|---|---|---|
| Photoswitchable Complex | Rhenium(I) | Diarylethene | UV/Visible Light | Reversible switching of luminescence | figshare.com |
| Spin-Crossover Complex | Iron(II) | Diarylethene | UV/Visible Light | Ligand-Driven Light-Induced Spin Change (LD-LISC) | nih.gov |
| Spin-Crossover Complex | Iron(II) | None (Thermal SCO) | Temperature (~175 K) | Thermal transition between Low-Spin and High-Spin states | aps.orgarxiv.org |
Applications in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye absorbed onto a wide-bandgap semiconductor to convert sunlight into electricity. nih.gov The properties of the dye are critical to the cell's performance. Transition metal complexes, particularly those of ruthenium(II) and copper(I) featuring substituted phenanthroline ligands, are extensively studied as sensitizers in DSSCs. nih.govnih.gov
Advanced Photophysical Investigations and Electronic Transitions in Complexes
The 1,10-phenanthroline (phen) core is a versatile scaffold for creating metal complexes with significant photophysical properties. mdpi.com The introduction of a substituent, such as an iodine atom at the 3-position, can modulate these properties. Complexes of 1,10-phenanthroline with transition metals like iron(III), nickel(II), and zinc(II) exhibit electronic transitions characteristic of π to π* and n to π* orbitals. dergipark.org.tr These transitions are central to their absorption and emission profiles. jcchems.com
In copper(I) complexes bearing a 1,10-phenanthroline ligand, charge transfer transitions are fundamental to their photophysical behavior. rsc.org For instance, a three-coordinate copper(I) complex with 1,10-phenanthroline and a phosphine (B1218219) ligand was found to be emissive in both solution and solid states, with an emission maximum wavelength of 580 nm and a lifetime of 2 μs in solution. rsc.org The electronic properties and HOMO-LUMO gap can be tuned by the nature of substituents on the phenanthroline core, which in turn affects the absorption and emission characteristics of the resulting molecules. jcchems.com
Theoretical studies, such as those using B3LYP, BHandHLYP, and M06 levels of theory, are employed to determine the structures and bond dissociation energies of these complexes, providing insights that are consistent with experimental findings. nih.gov The electronic properties of Fe(III)-phenanthroline complexes, for example, indicate direct allowed transitions with an optical band gap that suggests potential for optoelectronic and photochemical applications. mdpi.com The substitution with an iodine atom, a heavy atom, on the phenanthroline ligand would be expected to influence these photophysical properties, potentially enhancing processes like intersystem crossing and affecting the lifetimes and quantum yields of emissive states.
| Complex Type | Observed Transition Types | Key Photophysical Data | Reference |
|---|---|---|---|
| Fe(III), Ni(II), Zn(II)-Phenanthroline | π → π* and n → π | λmax values observed between 315.00 nm and 325.00 nm. dergipark.org.tr | dergipark.org.tr |
| Cu(I)-Phenanthroline-Phosphine | Metal-to-Ligand Charge Transfer (MLCT) | Emission λmax at 580 nm; lifetime of 2 μs in solution. rsc.org | rsc.org |
| 3,8-diaromatic-1,10-phenanthroline | π → π with Charge Transfer character | HOMO-LUMO gap diminishes as aromatic substituent size increases. jcchems.com | jcchems.com |
Biological Probes and Research Tools
1,10-phenanthroline and its derivatives are well-established as DNA binding agents and have been extensively studied for their ability to intercalate between DNA base pairs. nih.govnih.govmdpi.com This interaction can inhibit DNA replication, leading to cytotoxic effects. mdpi.com The planar structure of the phenanthroline ligand is crucial for its insertion between the base pairs of the DNA double helix. mdpi.commdpi.com
When complexed with copper, 1,10-phenanthroline becomes a potent chemical nuclease. nih.gov The bis-(1,10-phenanthroline)Cu(I) complex, in the presence of a reducing agent and oxygen, can oxidatively cleave DNA. nih.govnih.gov This cleavage activity is not random; it exhibits a preference for certain sequences, such as T-3',5'-A steps, particularly within TAT triplets. nih.gov Mechanistic studies have examined the cleavage process using phenanthroline conjugates bonded through the 3-position of the ligand, which is directly relevant to this compound. nih.gov These studies confirmed that DNA damage mediated by mono- and bis-phenanthroline copper complexes proceeds through distinct species. nih.gov The cleavage mechanism often involves the generation of reactive oxygen species that attack the deoxyribose backbone. nih.govresearchgate.net
The interaction mode can be influenced by the number and type of ligands. For example, cadmium(II) complexes with two phenanthroline ligands can intercalate, while a complex with three phenanthroline ligands is sterically hindered and binds externally. mdpi.com The ability to functionalize the phenanthroline scaffold, such as with an iodine atom, allows for the development of more complex systems, including conjugates with other DNA-binding molecules to achieve sequence-specific targeting and cleavage. nih.govresearchgate.net
| Agent | Primary DNA Interaction Mode | Cleavage Mechanism | Key Mechanistic Feature |
|---|---|---|---|
| 1,10-Phenanthroline Derivatives | Intercalation between base pairs. nih.govmdpi.com | Requires activation (e.g., complexation with Cu). | Planar structure facilitates insertion into DNA helix. mdpi.com |
| (Phen)₂Cu(I) Complex | Groove Binding/Intercalation. nih.gov | Oxidative cleavage in the presence of O₂ and a reducing agent. nih.gov | Shows sequence preference, notably at T-3',5'-A steps. nih.gov |
| Phenanthroline Conjugates (via 3-position) | Minor Groove Binding. nih.gov | Oxidative damage via copper complexation. nih.gov | Cleavage results from β-elimination of 2-deoxyribonolactone. nih.gov |
Isotopic labeling is a powerful technique for elucidating biological and chemical processes. scispace.com Replacing hydrogen atoms with their heavier, stable isotope deuterium (B1214612) (²H) creates molecules that are chemically similar to their parent compounds but possess a detectable mass difference. clearsynth.com This strategy is invaluable for mechanistic studies, as deuterated compounds can serve as tracers to study metabolic pathways, reaction kinetics, and molecular interactions without significantly altering the molecule's biological activity. scispace.comclearsynth.com
In the context of phenanthroline-based biological probes, deuterium labeling can be employed in several ways. For instance, deuterated phenanthroline derivatives could be used in drug metabolism studies to understand how they are absorbed, distributed, metabolized, and excreted. clearsynth.com The heavier mass of deuterium can alter the physical and chemical properties of the C-H bond, often slowing down metabolic processes that involve C-H bond cleavage. clearsynth.comnih.gov This "kinetic isotope effect" can help identify which positions on the molecule are susceptible to metabolic modification. acs.org
Furthermore, deuterium-labeled compounds are extensively used in advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scispace.comacs.org In mass spectrometry, the distinct isotopic signature of a deuterated molecule allows it to be distinguished from its unlabeled counterparts in complex biological samples. scbt.com In NMR, deuterated solvents are commonly used, and deuterium can be incorporated into molecules to act as a contrast agent for determining protein structures or to study protein-ligand interactions with greater clarity. clearsynth.com Applying these labeling strategies to this compound would enable detailed investigations into its mechanism of action as a biological probe or potential therapeutic agent. nih.gov
| Application Area | Principle of Application | Information Gained | Relevant Techniques |
|---|---|---|---|
| Metabolism Studies | Use of labeled compounds as tracers to follow metabolic fate. clearsynth.com | Identification of metabolites; understanding of absorption, distribution, and excretion pathways. clearsynth.comacs.org | Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS). acs.org |
| Kinetic Isotope Effect (KIE) Studies | Slower cleavage of C-D bonds compared to C-H bonds by enzymes. nih.gov | Elucidation of reaction mechanisms and identification of rate-determining steps. acs.org | Enzyme kinetics assays, MS. |
| Protein Structure & Interaction | Deuterium acts as a contrast agent or probe in NMR. clearsynth.com | Determination of 3D protein structure; identification of ligand binding sites and affinity. clearsynth.com | Nuclear Magnetic Resonance (NMR) Spectroscopy. clearsynth.com |
Computational and Mechanistic Investigations of 3 Iodo 1,10 Phenanthroline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of phenanthroline derivatives. For the parent compound, 1,10-phenanthroline (B135089), these calculations reveal a rigid planar structure and a specific energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The introduction of an iodine atom at the 3-position significantly modifies the electronic landscape of the phenanthroline core. The iodine atom introduces both steric and electronic effects that can influence the compound's reactivity. Quantum chemical calculations for 1,10-phenanthroline show an energy gap of 4.755 eV, suggesting good chemical reactivity and biological activity. The substitution of iodine, a halogen, is expected to influence this energy gap and other quantum chemical parameters due to its electronegativity and size.
A series of phenanthroline derivatives have been studied computationally to investigate their potential in applications like organic solar cells and nonlinear optics. These studies often construct molecules with a Donor-π-Acceptor (D-π-A) motif to enhance intramolecular charge transfer. The calculated inter-frontier energy gaps for these systems typically fall within the range of semiconductors.
Below is a table of calculated quantum chemical parameters for the parent 1,10-phenanthroline, which provides a baseline for understanding the electronic properties that are modulated by iodination.
| Parameter | Value (eV) | Description |
| EHOMO | -6.655 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.900 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.755 | Difference between LUMO and HOMO energies, indicating chemical reactivity |
| Electronegativity (χ) | 4.277 | A measure of the ability of an atom or molecule to attract electrons |
| Global Hardness (η) | 2.377 | Resistance to charge transfer |
| Global Softness (S) | 0.420 | Reciprocal of global hardness, indicating the capacity to accept electrons |
| Global Electrophilicity Index (ω) | 0.175 | A measure of the energy lowering due to maximal electron flow between donor and acceptor |
| Nucleophilicity Index (Nu) | 5.723 | A measure of the nucleophilic character of a molecule |
This data is for the unsubstituted 1,10-phenanthroline and serves as a reference.
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 3-iodo-1,10-phenanthroline can be achieved through several methods, with mechanistic understanding being key to optimizing reaction conditions and yields.
One common approach is the direct iodination of 1,10-phenanthroline. A reported method involves the reaction of 1,10-phenanthroline with iodine in the presence of an oxidizing agent like tert-butyl hydroperoxide. The mechanism for such electrophilic aromatic substitution reactions on the electron-deficient phenanthroline ring is complex. The oxidizing agent is crucial for generating a more potent electrophilic iodine species (e.g., I+) that can attack the aromatic ring. The regioselectivity, favoring the 3-position, is governed by the electronic directing effects of the nitrogen atoms within the phenanthroline core.
Another significant synthetic route is the palladium-catalyzed Sonogashira cross-coupling reaction. While this method is often used to synthesize derivatives starting from a halogenated phenanthroline, the principles are relevant. For instance, the synthesis of 3-(4-Iodo-phenylethynyl)-phenanthroline involves the coupling of 3-ethynyl-phenanthroline with 1,4-diiodobenzene (B128391). The mechanism of the Sonogashira coupling is well-established and involves a catalytic cycle with several key steps:
Oxidative Addition: The aryl halide (in this case, 1,4-diiodobenzene) adds to the Pd(0) catalyst.
Transmetalation: A copper acetylide, formed in situ from the terminal alkyne (3-ethynyl-phenanthroline) and a copper(I) co-catalyst, transfers the acetylide group to the palladium center.
Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Understanding these mechanisms allows chemists to fine-tune reaction parameters such as the choice of catalyst, co-catalyst, solvent, and temperature to achieve higher efficiency and selectivity.
Theoretical Modeling of Metal-Ligand Interactions and Complex Reactivity Profiles
1,10-phenanthroline and its derivatives are renowned for their ability to form stable complexes with a wide range of transition metals. Theoretical modeling, again primarily using DFT, is a powerful tool for investigating the nature of the metal-ligand bond, the geometry of the resulting complexes, and their reactivity.
For complexes of the parent 1,10-phenanthroline, computational studies have been used to determine structures and bond dissociation energies (BDEs). For example, calculations at the B3LYP level of theory have shown good consistency with experimentally measured BDEs for late first-row transition metal cations.
In the case of this compound, the iodine substituent influences the metal-ligand interaction in two primary ways:
Electronic Effects: The electronegativity of the iodine atom can withdraw electron density from the phenanthroline ring system, which may slightly weaken the σ-donating ability of the nitrogen atoms to the metal center.
Steric Effects: The bulky iodine atom at the 3-position can create steric hindrance, influencing the preferred coordination geometry and the ability of other ligands to bind to the metal center.
DFT studies on nickel-phenanthroline complexes have shown that the LUMO is often distributed on one of the phenanthroline rings, indicating its electroactive and reactive nature. The presence of a substituent like iodine would be expected to modulate the energy and distribution of these frontier orbitals, thereby affecting the complex's spectroscopic properties and reactivity. For instance, theoretical studies on μ-oxo Fe(III) complexes with 1,10-phenanthroline have been used to complement experimental data and clarify their structure and reactivity.
Structure-Property Relationship Studies in Substituted Phenanthroline Systems
Systematic variation of substituents on the phenanthroline ring allows for the fine-tuning of electronic and photophysical properties. For example, in a series of Ruthenium(II) polypyridyl complexes, varying the substituent on a phenanthroline-based ligand allowed for the monitoring of small changes in the electronic nature of the complexes. It was found that while traditional electronic spectroscopy showed only minor changes, Raman spectroscopy could establish well-defined trends, providing a deeper understanding of the electronic and excited-state characteristics.
Computational studies on phenanthroline derivatives designed with a D-π-A structure have explored their potential for specific applications by correlating their structure with properties like the inter-frontier energy gap, intramolecular charge transfer, and nonlinear optical characteristics. The introduction of different donor and acceptor groups, as well as modifications to the π-bridge, directly impacts these properties.
The this compound molecule fits within this framework as a key intermediate. The C-I bond is a versatile functional handle for further chemical modifications (e.g., through cross-coupling reactions), allowing for the synthesis of a vast library of substituted phenanthrolines. Understanding the fundamental structure-property relationships of how the iodo-substituent itself affects the core properties is the first step in the rational design of more complex, functional phenanthroline-based systems.
Future Research Directions and Emerging Paradigms
Advancements in Stereoselective Synthesis of Functionalized Phenanthrolines
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. While 1,10-phenanthroline (B135089) itself is achiral, its rigid, planar structure makes it an excellent scaffold for the creation of a chiral environment around a metal center. The carbon-iodine bond in 3-iodo-1,10-phenanthroline serves as a highly versatile synthetic handle for the introduction of chiral auxiliaries or catalytic moieties through various cross-coupling reactions.
Future research is poised to exploit this reactivity for the synthesis of new classes of C1-symmetric phenanthroline ligands. By strategically introducing sterically demanding and electronically tuned chiral groups at the 3-position, chemists can fine-tune the ligand's coordination properties. These tailored ligands are expected to provide enhanced enantioselectivity in a wide array of metal-catalyzed reactions. For instance, the introduction of chiral oxazolines or phosphine (B1218219) groups via Suzuki or Sonogashira coupling with this compound could yield novel tridentate ligands for asymmetric catalysis. nih.gov
Recent studies have demonstrated that phenanthroline-based catalysts can be highly effective in promoting stereoselective transformations. nih.gov The ability to systematically modify the 3-position of the phenanthroline core, starting from the iodo-derivative, will be crucial for developing next-generation catalysts with superior activity and selectivity.
| Catalyst Type | Potential Chiral Moiety | Target Reactions | Anticipated Advantage |
|---|---|---|---|
| C1-Symmetric Phenanthroline-Oxazoline | Chiral Amino Alcohols | Asymmetric Cyclopropanation, Allylic Alkylation | Enhanced Enantiocontrol |
| Chiral Phenanthroline-Phosphine | (R/S)-BINAP derivatives | Asymmetric Hydrogenation, Cross-Coupling | Improved Ligand-Metal Cooperativity |
| Phenanthroline-Based Organocatalysts | Proline or Cinchona Alkaloid Derivatives | Asymmetric Michael Addition, Aldol Reactions | Metal-free, sustainable catalysis |
Exploration of Novel Coordination Architectures and Multi-Metallic Systems
The robust chelating ability of the 1,10-phenanthroline core has made it a ubiquitous ligand in coordination chemistry. wikipedia.org The presence of the iodo-substituent at the 3-position offers a reactive site for post-coordination modification or for the construction of intricate, multi-metallic assemblies.
One emerging paradigm is the use of this compound as a precursor to more complex "ligands-as-building-blocks." For example, through Sonogashira coupling, an ethynyl (B1212043) group can be installed at the 3-position, which can then be used to link the phenanthroline unit to other coordinating fragments, forming polytopic ligands. mdpi.com These ligands can then coordinate multiple metal ions, leading to the formation of discrete polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs) with tailored electronic, magnetic, or catalytic properties.
The steric and electronic influence of substituents at the 3- and 8-positions can direct the self-assembly of these systems, offering precise control over the final architecture. The ability to create heterometallic systems by using different metal ions with distinct coordination preferences is a particularly promising avenue for designing materials with synergistic properties.
Integration into Advanced Materials for Energy Conversion and Storage
Phenanthroline derivatives and their metal complexes are being actively investigated for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The this compound molecule is a promising candidate for these applications due to the "heavy-atom effect" of iodine. The presence of iodine can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet excited state. evitachem.com This property is highly desirable for developing efficient phosphorescent emitters for OLEDs.
In the context of DSSCs, this compound can serve as a modifiable ancillary ligand in ruthenium or other transition metal-based sensitizers. researchgate.net The iodo-group allows for the attachment of extended π-conjugated systems or donor/acceptor moieties to tune the light-harvesting properties and redox potentials of the dye, ultimately improving the power conversion efficiency of the solar cell.
| Application | Role of this compound | Key Property | Potential Improvement |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Ancillary ligand in phosphorescent emitters (e.g., Ir(III), Pt(II) complexes) | Heavy-atom effect enhances intersystem crossing | Higher quantum efficiency of light emission |
| Dye-Sensitized Solar Cells (DSSCs) | Precursor for ancillary ligands in Ru(II) sensitizers | Tunable electronic properties via functionalization at the 3-position | Broader light absorption and improved charge separation |
| Perovskite Solar Cells | Interface modification layer | Passivation of defects at the perovskite surface | Enhanced device stability and efficiency |
Development of High-Throughput Screening and Combinatorial Approaches for Ligand Discovery
The discovery of new ligands and catalysts with optimal properties can be a time-consuming process. High-throughput screening (HTS) and combinatorial chemistry offer a paradigm shift, enabling the rapid synthesis and evaluation of large libraries of compounds. rsc.org The reactivity of the carbon-iodine bond makes this compound an ideal scaffold for combinatorial ligand synthesis.
Future research will likely focus on developing automated platforms for the parallel synthesis of libraries of 3-substituted phenanthroline derivatives. By reacting this compound with a diverse set of building blocks (e.g., boronic acids, alkynes, amines) under various cross-coupling conditions, a vast chemical space of new ligands can be explored. acs.org These libraries can then be screened in a high-throughput fashion for their performance in specific catalytic reactions or for their photophysical properties. This approach accelerates the discovery of "hit" compounds, which can then be further optimized.
The integration of robotic synthesis with miniaturized screening assays will be instrumental in realizing the full potential of this strategy, leading to the faster development of new catalysts for a range of chemical transformations. nih.gov
Opportunities in Supramolecular Chemistry and Nanoscale Systems
The rigid and planar structure of the 1,10-phenanthroline core makes it an excellent building block for supramolecular chemistry and the construction of well-defined nanoscale architectures. labinsights.nl The functionalization of this core at the 3-position with an iodo-group opens up new avenues for controlling self-assembly processes.
The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can be used to guide the assembly of molecules in the solid state or in solution. This allows for the rational design of supramolecular polymers, gels, and liquid crystals. Furthermore, this compound can be used as a starting material to attach larger self-assembling motifs, such as peptides or DNA fragments, to create complex bio-inorganic hybrid materials.
The coordination of these functionalized phenanthrolines to metal ions can lead to the formation of discrete nanoscale structures like molecular cages or capsules. mdpi.com These systems have potential applications in host-guest chemistry, sensing, and drug delivery. The ability to precisely control the structure and function of these assemblies through synthetic modification of the this compound precursor represents a significant opportunity for the development of advanced functional materials. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-iodo-1,10-phenanthroline, and how does the iodine substituent influence reaction conditions?
- Methodological Answer : this compound can be synthesized via electrophilic aromatic substitution using 1,10-phenanthroline as the parent compound. Iodination agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) are commonly employed. Reaction optimization involves controlling temperature (60–80°C) and stoichiometry to avoid over-iodination. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) ensures product purity. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms regioselectivity at the 3-position .
Q. How does the iodine substituent affect the solubility and stability of 1,10-phenanthroline derivatives in aqueous/organic media?
- Methodological Answer : The iodine atom introduces steric bulk and increases hydrophobicity compared to unsubstituted 1,10-phenanthroline. Solubility testing in water, ethanol, and DMSO (e.g., 3 mg/ml in water vs. 100 mg/ml in DMSO) should be performed via gravimetric analysis. Stability studies under UV light and varying pH (2–12) using UV-Vis spectroscopy (monitoring λₘₐₓ shifts) reveal that the iodo group enhances photostability but reduces solubility in polar solvents .
Q. What spectroscopic techniques are critical for characterizing this compound and its metal complexes?
- Methodological Answer : Key techniques include:
- FTIR : Identify ν(C-I) stretches near 500 cm⁻¹ and ligand coordination shifts (e.g., ν(C=N) at ~1600 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions (250–300 nm) and charge-transfer bands in metal complexes (e.g., Co(III) at 450–600 nm) .
- X-ray crystallography : Resolve iodine’s steric effects on coordination geometry (e.g., bond angles in Co(III) complexes) .
Advanced Research Questions
Q. How does the 3-iodo substituent influence the redox properties and catalytic activity of transition metal complexes?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (vs. Ag/AgCl) shows that iodine lowers the LUMO energy of 1,10-phenanthroline, enhancing metal-ligand charge transfer. For example, Co(III) complexes exhibit shifted redox potentials (E₁/₂ for Co³⁺/Co²⁺ ≈ +0.45 V vs. +0.32 V in unsubstituted analogs), improving catalytic efficiency in oxidation reactions. Kinetic studies (e.g., turnover frequency measurements in styrene epoxidation) quantify activity enhancements .
Q. What strategies resolve contradictory data on the ligand’s selectivity in f-element separations?
- Methodological Answer : Conflicting extraction ratios (e.g., Am³⁺ vs. Eu³⁺) may arise from solvent polarity or pH variations. Use a Box-Behnken experimental design to optimize variables: ligand concentration (0.1–0.5 mM), nitric acid concentration (1–3 M), and phase-contact time (5–30 min). Validate with slope analysis and UV-Vis speciation studies to identify dominant 1:1 or 2:1 (ligand:metal) complexes .
Q. How can computational modeling predict the luminescent properties of lanthanide complexes with this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-to-metal energy transfer pathways. Parameters like triplet state energy (ET) of the ligand and overlap with lanthanide ion excited states (e.g., Eu³⁺’s ⁵D₀ level) predict luminescence intensity. Validate with experimental emission spectra (e.g., hypersensitive ⁵D₀→⁷F₂ transition at 615 nm) .
Methodological Tables
Table 1 : Comparative Solubility of 1,10-Phenanthroline Derivatives
| Derivative | Water (mg/ml) | DMSO (mg/ml) | Ethanol (mg/ml) |
|---|---|---|---|
| 1,10-Phenanthroline | 3 | 100 | 25 |
| 3-Iodo-1,10-Phen | 1.5 | 120 | 15 |
| Source: Experimental data from |
Table 2 : Optimized Extraction Conditions for Am³⁺ Using this compound
| Variable | Optimal Range | Effect on Extraction Efficiency |
|---|---|---|
| Ligand Concentration | 0.3–0.4 mM | Maximizes 1:1 complex formation |
| HNO₃ Concentration | 2–2.5 M | Balances protonation and coordination |
| Contact Time | 15–20 min | Ensures equilibrium attainment |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
